Odor Profile Differentiation from the Positional Isomer 4-Acetyl-2-isopropenylpyridine
In U.S. Patent 5,214,027, the odor character of 2‑acetyl‑4‑isopropenylpyridine (Compound VI) is described as “grassy‑sweet, minty, somewhat amber like”, whereas its regioisomer 4‑acetyl‑2‑isopropenylpyridine (Compound IV) is described as “weak herbal green, fermented‑roast feeling” [1]. This direct side‑by‑side evaluation within the same experimental framework establishes a clear organoleptic differentiation that is not interchangeable in flavor or fragrance compounding.
| Evidence Dimension | Odor character (qualitative sensory description) |
|---|---|
| Target Compound Data | Grassy‑sweet, minty, somewhat amber like |
| Comparator Or Baseline | 4‑Acetyl‑2‑isopropenylpyridine (Compound IV): weak herbal green, fermented‑roast feeling |
| Quantified Difference | Qualitative categorical difference in odor tone; divergent sensory profiles |
| Conditions | Odor evaluation of pure compounds by expert panel as described in U.S. Patent 5,214,027 |
Why This Matters
Procurement of the wrong isomer would introduce a fermented, roasty off‑note instead of the intended sweet‑minty‑amber character, compromising the entire flavor or fragrance formula.
- [1] Ishihara, M.; Tsuneya, T.; Shiga, M.; Kawashima, S.; Yamagishi, K.; Yoshida, F.; Sato, H. U.S. Patent 5,214,027 – Pyridine derivatives and perfumery compositions containing the derivatives. Issued May 25, 1993. View Source
